Technical Documentation Center

2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Potential Biological Targets of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol in Neuronal Cells

< Abstract This technical guide provides a comprehensive exploration of the potential biological targets of the novel compound, 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol, within neuronal cells. Due to the limited direct...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This technical guide provides a comprehensive exploration of the potential biological targets of the novel compound, 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol, within neuronal cells. Due to the limited direct research on this specific molecule, this document employs a predictive approach grounded in structure-activity relationships (SAR) of analogous compounds. By analyzing its core phenethylamine scaffold and the influence of its 2,6-dimethoxy substitution pattern, we postulate a range of plausible neuronal targets. This guide is designed for researchers, scientists, and drug development professionals, offering a structured framework for initiating and advancing the pharmacological investigation of this compound. We will detail hypothesized targets, propose robust experimental workflows for their validation, and provide in-depth protocols to facilitate this research.

Introduction and Structural Rationale

2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is a phenethylamine derivative. The phenethylamine core is a well-established pharmacophore that interacts with a variety of monoaminergic systems in the central nervous system.[1][2] The defining feature of this particular molecule is the presence of two methoxy groups at the 2 and 6 positions of the phenyl ring. This substitution pattern introduces significant steric hindrance and alters the electronic properties of the aromatic ring, which can profoundly influence receptor binding affinity and selectivity compared to other phenethylamines.

The 2,6-dimethoxy substitution is known to influence the pharmacological profile of related compounds, often directing their activity towards specific receptor subtypes.[3][4][5] For instance, in some series of psychoactive phenethylamines, this substitution pattern has been associated with affinity for serotonin receptors.[3][4][5] Therefore, our initial hypotheses will focus on receptors known to bind structurally similar molecules.

Postulated Biological Targets and Mechanistic Hypotheses

Based on the structural characteristics of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol, we propose the following primary and secondary potential biological targets in neuronal cells.

Primary Target System: Serotonin (5-HT) Receptors

The structural similarity to psychedelic phenethylamines suggests that the 5-HT receptor family, particularly the 5-HT2 subtypes, are high-probability targets.[1][2]

  • 5-HT2A Receptor: This is a primary target for many psychoactive phenethylamines.[1][2][3][4][5] The 2,6-dimethoxy substitution may confer a specific binding mode and functional activity (agonist, partial agonist, or antagonist) at this receptor.

  • 5-HT2C Receptor: Often a co-target for 5-HT2A ligands, interaction with the 5-HT2C receptor could modulate the overall pharmacological effect.[3][4]

  • 5-HT1A Receptor: Some phenethylamine derivatives also exhibit affinity for the 5-HT1A receptor, which could contribute to anxiolytic or other modulatory effects.[3][4][5]

Hypothesized Signaling Pathway (5-HT2A Agonism):

5HT2A_Signaling Compound Compound 5-HT2A Receptor 5-HT2A Receptor Compound->5-HT2A Receptor Binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Downstream Effects Downstream Effects PKC->Downstream Effects Ca2+ Release->Downstream Effects Experimental_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular and In Vivo Validation Binding_Assays Radioligand Binding Assays (5-HT, Adrenergic, Dopamine Receptors & Transporters) Functional_Assays Functional Assays (e.g., Calcium Mobilization, cAMP) Binding_Assays->Functional_Assays Identified Hits Electrophysiology Electrophysiology (Patch-Clamp on Neuronal Cells) Functional_Assays->Electrophysiology Confirmed Activity Neuronal_Cultures Primary Neuronal Cultures (e.g., Synaptic Plasticity, Neurotoxicity) Electrophysiology->Neuronal_Cultures Cellular Mechanism In_Vivo_Studies In Vivo Models (e.g., Behavioral Assays, Microdialysis) Neuronal_Cultures->In_Vivo_Studies Systemic Effects

Caption: Tiered experimental validation workflow.

Tier 1: Initial Screening - Radioligand Binding Assays

Objective: To determine the binding affinity of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol for a panel of neuronal receptors and transporters.

Protocol:

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT2A, 5-HT2C, 5-HT1A, α1A, α2A, D2) and the dopamine transporter (DAT).

  • Competition Binding Assay:

    • Incubate a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) with the membrane preparation in the presence of increasing concentrations of the test compound.

    • Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary Table:

TargetRadioligandPredicted Ki (nM)
5-HT2A [3H]Ketanserin10 - 500
5-HT2C [3H]Mesulergine50 - 1000
5-HT1A [3H]8-OH-DPAT100 - 2000
α1A-Adrenergic [3H]Prazosin> 1000
α2A-Adrenergic [3H]Rauwolscine> 1000
Dopamine D2 [3H]Raclopride> 2000
Dopamine Transporter [3H]WIN 35,428> 5000

Predicted Ki values are hypothetical and serve as an example.

Tier 2: Functional Characterization

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the identified high-affinity targets.

Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293-5HT2A) in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • For agonist testing, add increasing concentrations of the test compound and measure the fluorescence change over time using a fluorescence plate reader.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist at its EC80 concentration.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF/F0).

    • Plot the response against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol: Electrophysiology (Whole-Cell Patch-Clamp)

  • Cell Preparation: Use primary cultured neurons (e.g., cortical or hippocampal neurons) or cell lines expressing the target ion channel or receptor.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply the test compound via a perfusion system and record changes in membrane potential or ionic currents.

    • For ligand-gated ion channels, co-apply with the endogenous ligand to test for modulatory effects.

  • Data Analysis: Analyze changes in current amplitude, frequency of spontaneous postsynaptic currents, or shifts in the current-voltage (I-V) relationship.

Tier 3: Cellular and In Vivo Validation

Objective: To investigate the effects of the compound on neuronal function and in a whole-organism context.

Protocol: Assessment of Neuronal Viability and Oxidative Stress

  • Cell Culture: Treat primary neuronal cultures with a range of concentrations of the test compound for 24-48 hours.

  • Viability Assay: Assess cell viability using an MTT or LDH assay.

  • Oxidative Stress Markers:

    • Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

    • Quantify markers of lipid peroxidation (e.g., malondialdehyde).

    • Assess the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. [6]4. Data Analysis: Compare the levels of viability and oxidative stress markers between treated and control cultures.

Potential for Neuroprotection and Neurotoxicity

The phenethylamine scaffold and its interaction with monoaminergic systems necessitate an evaluation of both neuroprotective and neurotoxic potential.

  • Neuroprotective Potential: Activation of certain signaling pathways, such as the Nrf2/ARE pathway, can upregulate endogenous antioxidant defenses. [6][7]If the compound engages pathways that promote the expression of antioxidant enzymes, it may confer neuroprotection against oxidative stress. [6][7][8]* Neurotoxic Potential: Conversely, excessive activation of certain receptors (e.g., leading to excitotoxicity) or the generation of reactive metabolites can induce neuronal damage. [7]The metabolism of methoxy groups can sometimes produce reactive quinone species, a possibility that should be investigated.

Conclusion and Future Directions

This guide outlines a predictive yet scientifically rigorous approach to elucidating the biological targets of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol in neuronal cells. The proposed workflow, from initial binding screens to functional and cellular assays, provides a clear path for characterizing the pharmacological profile of this novel compound. The primary hypothesis centers on the serotonergic system, particularly the 5-HT2A receptor, with secondary interactions at other monoamine receptors and transporters being plausible. Future research should also focus on in vivo behavioral studies to correlate receptor-level activity with systemic effects, as well as comprehensive ADME-Tox studies to assess its drug-like properties and safety profile. The insights gained from this research will be crucial in determining the potential therapeutic applications or risks associated with this molecule.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed. (2013, November 7). Retrieved February 13, 2026, from [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (2022, September 13). Retrieved February 13, 2026, from [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC. (2025, November 20). Retrieved February 13, 2026, from [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics - KoreaScience. (2023, March 1). Retrieved February 13, 2026, from [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - Frontiers. (n.d.). Retrieved February 13, 2026, from [Link]

  • (PDF) Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - ResearchGate. (2013, November 7). Retrieved February 13, 2026, from [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - ResearchGate. (2025, December 11). Retrieved February 13, 2026, from [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - MDPI. (2021, May 14). Retrieved February 13, 2026, from [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - MDPI. (2007, November 26). Retrieved February 13, 2026, from [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (2021, November 16). Retrieved February 13, 2026, from [Link]

  • Identifying novel drug targets with computational precision - ScienceDirect - DOI. (n.d.). Retrieved February 13, 2026, from [Link]

  • Assessing the pharmacological properties of Novel Psychoactive Substances (NPS) identified online: in silico studies on designer - University of Hertfordshire Research Archive. (2022, October 10). Retrieved February 13, 2026, from [Link]

  • a new antagonist with high potency and selectivity toward alpha 1-adrenoreceptors - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • Mechanism of Action and Therapeutic Potential of Xanthohumol in Prevention of Selected Neurodegenerative Diseases - MDPI. (2025, February 5). Retrieved February 13, 2026, from [Link]

  • Targets to Search for New Pharmacological Treatment in Idiopathic Parkinson's Disease According to the Single-Neuron Degeneration Model - MDPI. (2024, June 8). Retrieved February 13, 2026, from [Link]

  • Neuroactive Phytochemicals as Multi-Target Modulators of Mental Health and Cognitive Function: An Integrative Review - MDPI. (2025, September 12). Retrieved February 13, 2026, from [Link]

Sources

Exploratory

2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Arylalkanolamines: A Case Study Approach with 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol Disclaimer: As of February 2026, 2-Amino-2-(2,6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Arylalkanolamines: A Case Study Approach with 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

Disclaimer: As of February 2026, 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is a novel chemical entity with limited publicly available data on its biological activity. This guide, therefore, presents a comprehensive, forward-looking framework for elucidating its in vitro mechanism of action, drawing upon established methodologies in pharmacology and drug discovery. The experimental data and pathways described herein are illustrative and intended to serve as a blueprint for investigation.

Introduction and Compound Profile

2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol belongs to the arylalkanolamine class of compounds, a chemical scaffold known to interact with various biological targets, most notably G-protein coupled receptors (GPCRs). Its structure, featuring a substituted phenyl ring and an amino alcohol moiety, suggests potential for modulation of adrenergic, dopaminergic, or serotonergic pathways. The 2,6-dimethoxy substitution on the phenyl ring is of particular interest, as it may confer unique selectivity and potency profiles compared to clinically established arylalkanolamines.

This guide provides a systematic approach to deconstruct the in vitro pharmacology of this compound, moving from broad phenotypic observations to a granular understanding of its molecular interactions and downstream cellular consequences.

High-Throughput Phenotypic Screening: Unveiling Cellular Responses

The initial step in characterizing a novel compound is to observe its effects in a biologically relevant context without a preconceived target bias. High-content imaging and analysis of multi-well plates containing cultured cells treated with a concentration range of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol can provide a wealth of unbiased data.

A recommended starting point is the use of a well-characterized cell line, such as the U-2 OS osteosarcoma line, which is amenable to high-content imaging. Cells are stained with a cocktail of fluorescent dyes to simultaneously assess various cellular parameters.

Table 1: Illustrative High-Content Screening Data for 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

Parameter AssessedEC50 / IC50 (µM)Max Effect (% of Control)Observed Phenotype
Cell Viability (CellTiter-Glo®) > 10098%No significant cytotoxicity
Nuclear Area (Hoechst 33342) 5.2150%Nuclear expansion
Mitochondrial Membrane Potential (TMRM) 8.165%Mitochondrial depolarization
Calcium Influx (Fluo-4 AM) 1.5300%Rapid, transient increase in intracellular Ca2+
Cytoskeletal Rearrangement (Phalloidin) 3.7200%Formation of actin stress fibers

Interpretation of Phenotypic Data:

The hypothetical data in Table 1 suggests that 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is non-cytotoxic at concentrations where it elicits significant cellular changes. The most potent effects are on intracellular calcium levels and cytoskeletal structure, with subsequent impacts on nuclear and mitochondrial morphology. This pattern is highly indicative of signaling pathways that couple to intracellular calcium release, such as those initiated by GPCRs linked to Gαq proteins.

Target Deconvolution: Identifying the Molecular Initiator

Based on the phenotypic screening results, the next logical step is to identify the direct molecular target(s) of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol. Given the arylalkanolamine scaffold and the calcium influx phenotype, a targeted approach focusing on GPCRs is warranted.

Broad GPCR Panel Screening

A commercially available GPCR panel, such as the PRESTO-Tango assay from the Bryan Roth lab at UNC, allows for simultaneous screening of hundreds of non-olfactory GPCRs. This technology utilizes a transcription factor-based reporter system to measure receptor activation.

Experimental Protocol: PRESTO-Tango GPCR Assay

  • Cell Line: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein, are used.

  • Transfection: Transiently transfect HTLA cells with plasmids encoding individual GPCRs fused to a TEV protease cleavage site and a V5 tag.

  • Compound Treatment: 48 hours post-transfection, plate the cells in 384-well plates and add 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol at a final concentration of 10 µM.

  • Incubation: Incubate for 12-16 hours at 37°C.

  • Lysis and Readout: Lyse the cells and measure luciferase activity using a plate reader. A significant increase in luciferase signal compared to vehicle-treated cells indicates receptor activation.

Hypothetical Outcome: Screening of a 320-GPCR panel reveals that 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is a potent and selective agonist of the Alpha-1A adrenergic receptor (ADRA1A).

Workflow for Target Identification

Target_Identification_Workflow PhenotypicScreen Phenotypic Screening (e.g., High-Content Imaging) HypothesisGen Hypothesis Generation (Calcium Influx -> GPCR) PhenotypicScreen->HypothesisGen Observe Phenotype GPCR_Panel Broad GPCR Panel Screen (e.g., PRESTO-Tango) HypothesisGen->GPCR_Panel Guide Target Class Hit_ID Hit Identification (e.g., ADRA1A Agonist) GPCR_Panel->Hit_ID Identify Specific Target Validation Orthogonal Validation (Binding & Functional Assays) Hit_ID->Validation Confirm Interaction

Caption: Workflow for identifying molecular targets.

Biochemical and Biophysical Validation of Target Engagement

Once a primary target is identified, it is crucial to confirm direct binding and characterize the nature of the interaction using orthogonal, cell-free assays.

Radioligand Binding Assay

This classic pharmacological technique measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Experimental Protocol: ADRA1A Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably overexpressing human ADRA1A.

  • Reaction Mixture: In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand [3H]-Prazosin (a known ADRA1A antagonist), and increasing concentrations of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol.

  • Incubation: Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of [3H]-Prazosin displacement against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Affinity Data

CompoundTargetRadioligandKi (nM)
2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol ADRA1A[3H]-Prazosin75
Prazosin (Control) ADRA1A[3H]-Prazosin0.5
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetics of binding, including association (ka) and dissociation (kd) rates. This offers a deeper understanding of the binding event beyond simple affinity.

Experimental Protocol: SPR Analysis

  • Chip Preparation: Immobilize purified, solubilized ADRA1A protein onto a sensor chip surface.

  • Analyte Injection: Flow solutions of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol at various concentrations over the chip surface.

  • Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized receptor.

  • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and the equilibrium dissociation constant (KD).

Cellular Pathway Analysis: Connecting Target to Phenotype

With the primary target confirmed as ADRA1A, we must now connect its activation to the downstream cellular phenotypes observed initially, namely the increase in intracellular calcium and cytoskeletal rearrangement.

ADRA1A is a Gαq-coupled GPCR. Its activation leads to a well-defined signaling cascade.

Gαq Signaling Pathway Diagram

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol / ER Compound 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol ADRA1A ADRA1A Receptor Compound->ADRA1A Binds & Activates Gq Gαq Protein ADRA1A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R Binds & Opens PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release IP3R->Ca_Release ER Endoplasmic Reticulum (ER) [Ca2+ Store] ER->IP3R Ca_Release->PKC Co-activates RhoA RhoA PKC->RhoA Activates ROCK ROCK RhoA->ROCK Activates Actin Actin Stress Fiber Formation ROCK->Actin

Caption: ADRA1A-Gαq signaling cascade.

Second Messenger Assays

To validate this pathway, we can measure the production of key second messengers downstream of Gαq activation.

  • Inositol Monophosphate (IP1) Accumulation Assay: Since IP3 is rapidly metabolized, measuring its stable downstream metabolite, IP1, provides a more robust readout of PLC activity. Assays based on HTRF (Homogeneous Time-Resolved Fluorescence) are widely available. An increase in the IP1 HTRF signal upon treatment with 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol would confirm the engagement of the Gαq-PLC axis.

  • Calcium Mobilization Assay: This assay directly measures the hypothesized primary phenotype. Cells expressing ADRA1A are loaded with a calcium-sensitive dye (e.g., Fura-2 or Fluo-4). A FLIPR (Fluorometric Imaging Plate Reader) can be used to add the compound and immediately monitor the resulting fluorescence spike, providing kinetic data on the calcium release from intracellular stores.

Table 3: Hypothetical Functional Assay Data

AssayCell LineEC50 (nM)
IP1 Accumulation (HTRF) HEK293-ADRA1A120
Calcium Mobilization (FLIPR) CHO-ADRA1A95

In Vitro Safety and Selectivity Profiling

A therapeutically viable compound should exhibit high selectivity for its intended target over other related proteins to minimize off-target effects.

  • Adrenergic Receptor Selectivity Panel: Test the compound's activity against other adrenergic receptor subtypes (α1B, α1D, α2A, β1, β2, etc.) in functional assays. The goal is to demonstrate a significant potency window (ideally >100-fold) between the primary target (ADRA1A) and other receptors.

  • hERG Channel Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. An automated patch-clamp assay should be performed to determine the IC50 of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol for the hERG channel. A therapeutic index (hERG IC50 / ADRA1A EC50) greater than 30 is generally considered a low risk.

  • CYP450 Inhibition Panel: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) using commercially available fluorescent probe-based assays.

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted approach to define the in vitro mechanism of action of a novel compound, using 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol as a working example. Through a combination of phenotypic screening, target deconvolution, biochemical validation, and pathway analysis, a compelling, evidence-based narrative can be constructed.

The hypothetical data presented converge to suggest that 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is a selective ADRA1A agonist that activates the canonical Gαq signaling pathway, leading to PLC activation, IP3-mediated calcium release, and subsequent modulation of the actin cytoskeleton.

Future in vitro studies could explore:

  • β-arrestin signaling: Investigate if the compound is a biased agonist, preferentially signaling through G-proteins over β-arrestin pathways, which could have implications for receptor desensitization and downstream signaling.

  • Receptor residence time: Use advanced SPR or kinetic thermal shift assays to determine the drug-target residence time, a parameter that is increasingly recognized as a key driver of in vivo efficacy.

  • Transcriptomic analysis: Perform RNA-seq on cells treated with the compound to obtain an unbiased view of the downstream gene expression changes, potentially revealing novel roles of ADRA1A signaling.

This rigorous in vitro characterization provides the essential foundation for advancing a compound into more complex cellular models, animal studies, and ultimately, clinical development.

References

  • Kroeze, W. K., Sassano, M. F., Huang, X. P., Lansu, K., McCorvy, J. D., Giguere, P. M., Sciaky, N., & Roth, B. L. (2015). PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology, 22(5), 362–369. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • García-Sáinz, J. A., Vázquez-Prado, J., & del Carmen Medina, L. (2000). Alpha 1-adrenoceptors: function and signal transduction. Molecular and Cellular Biochemistry, 212(1-2), 111–116. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. [Link]

Foundational

An In-Depth Technical Guide to 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol: Synthesis, Predicted Pharmacology, and Scientific Context

Abstract This technical guide provides a comprehensive overview of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol, a novel aryl ethanolamine. Due to the absence of extensive direct research on this specific molecule, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol, a novel aryl ethanolamine. Due to the absence of extensive direct research on this specific molecule, this document establishes a foundational understanding through a proposed synthetic pathway, leveraging established organic chemistry principles. Furthermore, its potential pharmacological profile is extrapolated from the well-documented structure-activity relationships of structurally analogous dimethoxy-substituted phenethylamines. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities within the psychoactive and neuromodulatory landscape.

Introduction: The Aryl Ethanolamine Scaffold and the Significance of Methoxy Substitution

The 2-amino-1-phenylethanol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters and pharmaceuticals. The substitution pattern on the aromatic ring plays a pivotal role in defining the pharmacological activity of these molecules. Methoxy groups, in particular, are known to significantly influence the lipophilicity, metabolic stability, and receptor interaction profile of phenethylamine derivatives.

Many dimethoxy-substituted phenethylamines are recognized for their potent activity as agonists at serotonin 5-HT2A receptors, which is often associated with psychedelic or hallucinogenic effects.[1][2] The precise positioning of these methoxy groups is critical in determining receptor affinity and functional activity. While the 2,5-dimethoxy substitution is prevalent in many well-characterized psychoactive compounds, the 2,6-dimethoxy arrangement presents a unique structural motif that is less explored. The symmetrical ortho-methoxy groups in 2,6-dimethoxyphenethylamine introduce synthetic challenges due to potential steric hindrance and regioselectivity issues in electrophilic aromatic substitution reactions.[3] This guide focuses on the 2-amino-2-(2,6-dimethoxyphenyl)ethan-1-ol structure, a derivative of the lesser-known 2,6-dimethoxyphenethylamine.

Proposed Synthesis of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

A plausible and efficient multi-step synthesis for 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol can be conceptualized, commencing with the commercially available 1,3-dimethoxybenzene. The proposed route involves three key transformations: ortho-formylation to introduce the aldehyde functionality, a Henry reaction to form the carbon-carbon bond and introduce the nitro group, and finally, reduction of the nitro group to the desired primary amine.

Step 1: Synthesis of 2,6-Dimethoxybenzaldehyde

The initial step involves the regioselective formylation of 1,3-dimethoxybenzene at the C2 position. While classical formylation methods like the Vilsmeier-Haack reaction often favor the less sterically hindered C4 position, ortho-lithiation provides a highly selective route to the desired 2,6-disubstituted product.[4][5]

Experimental Protocol:

  • To a solution of 1,3-dimethoxybenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of n-butyllithium in hexanes dropwise.

  • Stir the reaction mixture at 0°C for 2 hours to ensure complete ortho-lithiation.

  • Cool the reaction mixture to -78°C and add N,N-dimethylformamide (DMF) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,6-dimethoxybenzaldehyde.[6][7]

Parameter Value
Starting Material1,3-Dimethoxybenzene
Reagentsn-Butyllithium, N,N-Dimethylformamide
SolventTetrahydrofuran
Temperature0°C to -78°C
Typical Yield~48%[6]
Step 2: Henry Reaction to form 1-(2,6-Dimethoxyphenyl)-2-nitroethan-1-ol

The Henry (nitroaldol) reaction is a classic method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound.[8][9] In this step, 2,6-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base to yield the corresponding β-nitro alcohol.

Experimental Protocol:

  • To a stirred solution of 2,6-dimethoxybenzaldehyde and nitromethane in a suitable solvent (e.g., methanol or ethanol), add a base (e.g., sodium hydroxide or an amine base) at room temperature.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude 1-(2,6-dimethoxyphenyl)-2-nitroethan-1-ol can be purified by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group to yield 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

The final step is the reduction of the nitro group to a primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method for this purpose.[11][12]

Experimental Protocol:

  • Dissolve 1-(2,6-dimethoxyphenyl)-2-nitroethan-1-ol in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, for example, palladium on carbon (Pd/C) or Raney nickel.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol by recrystallization or column chromatography.

Synthetic Pathway of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol A 1,3-Dimethoxybenzene B 2,6-Dimethoxybenzaldehyde A->B n-BuLi, DMF C 1-(2,6-Dimethoxyphenyl)-2-nitroethan-1-ol B->C CH3NO2, Base (Henry Reaction) D 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol C->D H2, Pd/C (Reduction)

Figure 1: Proposed synthetic pathway for 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol.

Predicted Pharmacology and Structure-Activity Relationships

Direct pharmacological data for 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is not currently available in the scientific literature. However, a predictive assessment of its potential biological activity can be made by examining its structural analogs.

The Role of Methoxy Groups in Serotonin Receptor Agonism

Phenethylamines with methoxy substitutions on the phenyl ring are well-known to interact with serotonin receptors, particularly the 5-HT2A subtype.[13] The position of these methoxy groups is a critical determinant of potency and efficacy. The 2,5-dimethoxy substitution pattern is a hallmark of several potent 5-HT2A agonists with psychedelic properties.[2]

The 2,6-dimethoxy substitution, as present in the target molecule, is less common. Studies on 2,6-dimethoxyamphetamine (2,6-DMA) have shown that it has a moderate affinity for 5-HT2 receptors but lacks significant psychedelic activity in animal models, suggesting that the positioning of the methoxy groups is crucial for eliciting such effects.[14] However, the related 2,4,6-trimethoxyphenethylamines (Ψ-series) do exhibit affinity for serotonergic receptors, acting as partial agonists at the 5-HT2A receptor.[3]

Predicted Receptor Profile

Based on the pharmacology of its close analogs, 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is predicted to be a ligand for serotonin receptors, with a potential affinity for the 5-HT2A and 5-HT2C subtypes. The presence of the β-hydroxyl group, as compared to the phenethylamine backbone of 2,6-dimethoxyphenethylamine, may influence its binding affinity and functional activity. It is plausible that the compound will act as a partial agonist at these receptors.

The steric bulk of the two ortho-methoxy groups could influence the orientation of the molecule within the receptor binding pocket, potentially leading to a unique pharmacological profile compared to its 2,5-dimethoxy isomers. It is also possible that the compound may interact with other monoamine receptors and transporters, although the unsubstituted 2,6-dimethoxyphenethylamine showed no activity as a norepinephrine reuptake inhibitor or releasing agent.[15]

Potential Signaling Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein activates Ligand 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol Ligand->5HT2A_Receptor PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Figure 2: Predicted Gq-coupled signaling pathway for 5-HT2A receptor agonists.

Physicochemical Properties

The physicochemical properties of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol are crucial for its potential as a research tool or therapeutic agent. While experimental data for the specific compound is unavailable, we can infer some properties from related structures.

Property Predicted Value/Characteristic Justification
Molecular Formula C10H15NO3Based on chemical structure
Molecular Weight 197.23 g/mol Based on chemical structure
Appearance Likely a crystalline solidCommon for similar small molecules
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Presence of the aromatic ring and methoxy groups suggests lipophilicity, while the amino and hydroxyl groups provide some polarity.
LogP Moderately lipophilicThe two methoxy groups increase lipophilicity compared to the unsubstituted analog.

Conclusion and Future Directions

2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol represents an intriguing yet understudied molecule within the vast family of aryl ethanolamines. This technical guide has provided a plausible synthetic route and a predictive pharmacological profile based on robust data from structurally related compounds. The unique 2,6-dimethoxy substitution pattern suggests that this compound may possess a distinct biological activity profile compared to its more common isomers.

Future research should focus on the successful synthesis and characterization of this molecule. Subsequent in vitro pharmacological profiling, including binding and functional assays at a panel of monoamine receptors, is essential to validate the predictions made in this guide. Furthermore, in vivo studies would be necessary to understand its behavioral effects and pharmacokinetic properties. The exploration of such novel chemical space is vital for the advancement of neuroscience and the development of new therapeutic agents.

References

  • Lophora. (n.d.). Structure-Activity Relationships of Lophora's selective serotonin 5-HT2A receptor agonists published in the Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (2012). Structure–activity relationships of serotonin 5‐HT2A agonists. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. Retrieved February 17, 2026, from [Link]

  • Grokipedia. (n.d.). 2,6-Dimethoxyphenethylamine. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. Retrieved February 17, 2026, from [Link]

  • Grokipedia. (n.d.). 2,6-Dimethoxyamphetamine. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). 2,6-Dimethoxyphenethylamine. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025). Structure–activity relationships of serotonin 5-HT2A agonists | Request PDF. Retrieved February 17, 2026, from [Link]

  • Frontiers. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved February 17, 2026, from [Link]

  • SynArchive. (n.d.). Henry Reaction. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved February 17, 2026, from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). EP0924193A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Chemistry Stack Exchange. (2014). Reduction of α,β-unsaturated nitro compounds. Retrieved February 17, 2026, from [Link]

  • The Hive. (2025). MDP2NP - 2-HEAA catalysed Henry condensation. Retrieved February 17, 2026, from [Link]

  • Academic Journals. (2011). Convergent preparation of 2-phenylethanol. Retrieved February 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Multi-Technique Approach for the Comprehensive Quality Control of Synthesized 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

Introduction: The Imperative for Stringent Quality Control 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is a substituted phenylethanolamine derivative. Compounds of this class are prevalent scaffolds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Stringent Quality Control

2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is a substituted phenylethanolamine derivative. Compounds of this class are prevalent scaffolds in medicinal chemistry. As a synthesized intermediate, its quality control is not merely a procedural step but a foundational requirement for the entire drug development pipeline.[1] The presence of impurities, even in trace amounts, can have significant consequences on the safety and efficacy of the final drug product.[2] Therefore, a comprehensive analytical strategy is essential to confirm the structural integrity, quantify purity, and identify any process-related or degradation impurities.

This guide presents a multi-faceted analytical workflow. The strategy begins with unambiguous structural confirmation, proceeds to chromatographic purity assessment and impurity profiling, and concludes with an evaluation of key physicochemical properties. Adherence to such rigorous testing protocols ensures that each batch of the intermediate meets the high-quality standards required for pharmaceutical manufacturing.[3]

The Integrated Analytical Workflow

A successful QC strategy relies on the integration of multiple analytical techniques, where each method provides a unique and complementary piece of information. The data from these techniques are collectively used to build a complete quality profile of the synthesized intermediate.

Integrated_QC_Workflow cluster_start Synthesis & Work-up cluster_identity Part A: Identity & Structural Confirmation cluster_purity Part B: Purity & Impurity Profiling cluster_physchem Part C: Physicochemical Properties cluster_end Final Disposition Synthesis Synthesized Batch of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (LC-MS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR HPLC HPLC-UV (Purity Assay, % Area) NMR->HPLC Reject Reject / Reprocess (Out of Specification) NMR->Reject MS->HPLC MS->Reject FTIR->HPLC FTIR->Reject LCMS_Impurity LC-MS/MS (Impurity ID) HPLC->LCMS_Impurity Impurity > Threshold? Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal HPLC->Reject LCMS_Impurity->Thermal LCMS_Impurity->Reject Release Batch Release (Meets Specification) Thermal->Release All Data Conforms Thermal->Reject

Figure 1: Integrated workflow for the quality control of synthesized 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol.

Part A: Structural Confirmation and Identification

The first critical step in quality control is to unequivocally confirm that the synthesized molecule is indeed the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for the elucidation of molecular structure.[4] By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and functional groups can be determined.[5][6]

Predicted ¹H and ¹³C NMR Data: The following table provides predicted chemical shifts for the target compound, which serve as a reference for experimental data.

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Aromatic CH (H-3, H-4, H-5)6.6 (d), 7.2 (t), 6.6 (d)104.4 (C-3, C-5), 129.5 (C-4)
Aromatic C (Quaternary)-158.5 (C-2, C-6), 125.0 (C-1)
Methoxy (-OCH₃)3.8 (s, 6H)56.0
Methine (CH-NH₂)~4.5 (dd, 1H)~75.0
Methylene (CH₂-OH)~3.7 (m, 2H)~65.0
Amine (-NH₂)Variable, broad (s, 2H)-
Alcohol (-OH)Variable, broad (s, 1H)-

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.[7]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock and shim the instrument to ensure magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign all peaks by comparing the experimental data to the predicted values and known substituent effects.

Mass Spectrometry (MS)

Principle & Rationale: MS provides the molecular weight of the compound, offering a fundamental check of its identity.[8] When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for impurity identification. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol: LC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrument Setup:

    • LC: Use a standard reversed-phase C18 column. A simple isocratic or fast gradient elution with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is sufficient for this purpose.

    • MS: Couple the LC to a mass spectrometer equipped with an ESI source operating in positive ion mode.

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 100-500 amu). The expected m/z for the [M+H]⁺ ion of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (C₁₂H₁₉NO₃, MW = 225.28) is 226.14 .

  • Data Analysis: Extract the mass spectrum corresponding to the main chromatographic peak and confirm the presence of the [M+H]⁺ ion at the expected m/z value.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[9] This provides rapid, confirmatory evidence of the compound's structural class.

Expected Characteristic Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3400 - 3200 (Broad)
N-H (Primary Amine)Asymmetric & Symmetric Stretch3400 - 3300 (Two sharp bands)[10][11]
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
N-H (Primary Amine)Bending (Scissoring)1650 - 1580[10]
C=C (Aromatic)Ring Stretching1600 & 1475
C-O (Aryl Ether)Asymmetric Stretching1250 - 1200 (Strong)
C-N (Aliphatic Amine)Stretching1250 - 1020[12]
C-O (Primary Alcohol)Stretching~1050 (Strong)[13]

Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (e.g., ATR correction, baseline correction). Identify and label the major absorption bands and confirm they correspond to the expected functional groups of the target molecule.

Part B: Purity Assessment and Impurity Profiling

Once identity is confirmed, the next crucial step is to determine the purity of the synthesized batch and to characterize any significant impurities.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the primary technique for assessing the purity of pharmaceutical intermediates and APIs.[14][15] A reversed-phase HPLC method separates the target compound from its impurities based on differences in their polarity. The area of each peak in the chromatogram is proportional to its concentration, allowing for a quantitative "percent area" purity assessment. UV detection is suitable due to the aromatic chromophore in the molecule. Method validation according to ICH guidelines is crucial to ensure the reliability of the results.[16][17]

Protocol: HPLC-UV Purity Analysis

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column for separating moderately polar organic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides acidic pH for good peak shape of the basic amine.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for eluting compounds from the C18 stationary phase.
Gradient 5% B to 95% B over 20 minA gradient is used to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume to prevent peak distortion.
Detection UV at 275 nmWavelength where the dimethoxyphenyl ring exhibits strong absorbance.
Sample Conc. ~0.5 mg/mL in 50:50 Water:ACNEnsures a strong detector response without overloading the column.

Procedure:

  • Prepare the mobile phases and sample solution as described in the table.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample and acquire the chromatogram for the duration of the gradient run plus a hold and re-equilibration step.

  • Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Impurity Identification Workflow

Principle & Rationale: Any impurity detected above a certain threshold (e.g., 0.1%) must be identified. LC-MS/MS is the definitive technique for this purpose.[18][19] It provides the accurate mass of the impurity (for molecular formula determination) and its fragmentation pattern, which helps in elucidating its structure.

Impurity_ID_Workflow Start Impurity Detected in HPLC-UV > 0.1% LCMS Analyze by LC-MS (Full Scan, Positive Mode) Start->LCMS GetMass Determine Accurate Mass (m/z) of Impurity LCMS->GetMass ProposeFormula Propose Elemental Composition(s) GetMass->ProposeFormula LCMSMS Perform LC-MS/MS (Product Ion Scan) ProposeFormula->LCMSMS Fragment Analyze Fragmentation Pattern LCMSMS->Fragment ProposeStructure Propose Impurity Structure Fragment->ProposeStructure Synthesize Synthesize Standard & Confirm ProposeStructure->Synthesize If necessary

Figure 2: A logical workflow for the structural elucidation of unknown impurities.

Part C: Physicochemical Characterization

Characterizing the solid-state properties of the intermediate is essential for process development and ensuring batch-to-batch consistency.

Thermal Analysis (DSC/TGA)

Principle & Rationale:

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and purity, as well as to identify polymorphic forms or solvates.[20][21][22]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[23] It is used to assess thermal stability and to quantify the amount of residual solvents or water.[20][24]

Protocol: DSC and TGA Analysis

Parameter DSC Condition TGA Condition
Sample Pan Aluminum, pierced lidPlatinum or Ceramic
Sample Size 2-5 mg5-10 mg
Purge Gas Nitrogen, 50 mL/minNitrogen, 50 mL/min
Temperature Program Heat from 25°C to 250°CHeat from 25°C to 400°C
Heating Rate 10 °C/min10 °C/min

Procedure:

  • Accurately weigh the sample into the appropriate sample pan.

  • Place the pan in the instrument furnace.

  • Run the analysis using the temperature program specified in the table.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of high purity.

    • TGA: Analyze the thermogram for any mass loss events. A mass loss before the decomposition temperature may indicate the presence of residual solvent or water. The decomposition onset temperature provides information on the thermal stability of the compound.

Conclusion

The quality control of synthesized pharmaceutical intermediates like 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol requires a rigorous, multi-technique approach. The integrated workflow presented in this application note, combining spectroscopic, chromatographic, and thermal analysis techniques, provides a comprehensive framework for ensuring the identity, purity, and quality of the material. By implementing these detailed protocols, researchers and manufacturers can generate reliable and defensible data, ensuring that the intermediate is suitable for its intended purpose in the synthesis of high-quality pharmaceutical products. The validation of these analytical methods is a critical final step to guarantee compliance with regulatory standards and to ensure patient safety.[25]

References

  • Vertex AI Search. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Protheragen. (2025, October 15). Five Key Elements of Pharmaceutical Intermediate Quality Control.
  • Pharmaffiliates. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • Asian Journal of Research in Chemistry. (2017, September 19). Analytical Method Validation: Collation between International Guidelines.
  • Sannova. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis | Request PDF.
  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA).
  • Elchemy. (2024, November 12). The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry.
  • Impact Analytical. (n.d.). Thermal Analysis Techniques.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines.
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities Introduction.
  • OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • MDPI. (2026, January 12). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review.
  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service.
  • PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • BenchChem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
  • YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols.
  • SAS Publisher. (2016). Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals.
  • DSpace. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
  • PubMed. (2016, October). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof.
  • ResearchGate. (2026, February 9). (PDF) Analytical Methods for Quality and Quantity Control of Energy Drinks and Food Supplements, Containing Amino Acids.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidative degradation of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

Case Reference: ADMPE-OX-PREV Executive Summary & Chemical Logic The Molecule: 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (referred to herein as 2,6-DMPG or "the target") is a derivative of phenylglycinol. The Problem: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: ADMPE-OX-PREV

Executive Summary & Chemical Logic

The Molecule: 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (referred to herein as 2,6-DMPG or "the target") is a derivative of phenylglycinol.

The Problem: This compound exhibits a specific vulnerability profile due to the convergence of three structural features:

  • Benzylic Amine: The C-H bond at the benzylic position is weakened by the adjacent aromatic ring, making it a prime target for radical hydrogen abstraction (auto-oxidation).

  • Electron-Rich Arene: The 2,6-dimethoxy substitution pattern makes the aromatic ring highly electron-rich. While this offers some intrinsic antioxidant capacity, it paradoxically makes the molecule susceptible to Single Electron Transfer (SET) oxidation, potentially leading to colored quinoid byproducts.

  • 1,2-Amino Alcohol Motif: This motif can chelate trace transition metals (

    
    , 
    
    
    
    ), which catalyze the very radical processes that degrade the molecule.

The Solution: Prevention relies on protonation (locking the lone pair), exclusion (removing


/Light), and sequestration  (removing metal catalysts).

Degradation Mechanism (The "Why")

Understanding the degradation pathway is essential for troubleshooting. The primary mode of failure is Oxidative Deamination driven by radical auto-oxidation.

Figure 1: Oxidative Degradation Pathway

Caption: The auto-oxidation cascade from the free base amine to the degradation products (Imine, Aldehyde, and Quinoid species).

DegradationPathway Start Free Base (2,6-DMPG) Radical Benzylic Radical (Stabilized) Start->Radical Light/Air (hv, O2) H-Abstraction Quinone Quinoid Byproducts (Yellow/Brown) Start->Quinone SET Oxidation (Ring Attack) Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 Imine Imine Intermediate Peroxide->Imine -H2O Aldehyde 2,6-Dimethoxy- benzaldehyde Imine->Aldehyde Hydrolysis (+H2O, -NH3)

Troubleshooting Guide (FAQs)

Q1: My white powder has turned pale yellow/brown. Is it still usable?

Diagnosis: The color change indicates the formation of quinoid impurities or conjugated imines, likely due to storage in air or exposure to light. The 2,6-dimethoxy ring is prone to forming para-quinone methide-like species upon oxidation.

  • Action:

    • If <5% degradation (checked via HPLC/NMR): You can purify via recrystallization (see SOP below).

    • If >5%: Discard. The degradation products can act as radical initiators, accelerating further decomposition.

Q2: The material has become "sticky" or formed a gum during weighing.

Diagnosis: This is likely Carbamate Formation , not just oxidation. Primary amines react reversibly with atmospheric


 to form carbamic acids/salts. The 2,6-dimethoxy groups do not sterically protect the remote amine from this reaction.
  • Action:

    • Dissolve the gum in dry methanol.

    • Add 1.1 equivalents of HCl (in dioxane or ether).

    • Precipitate the HCl salt . The salt is non-hygroscopic and immune to

      
      .
      
Q3: I see a new peak in the aldehyde region (~10 ppm) on NMR.

Diagnosis: This is Oxidative Deamination . The C-N bond has cleaved, releasing ammonia and leaving behind 2,6-dimethoxybenzaldehyde.

  • Root Cause: Trace metal contamination in your solvent or glassware is catalyzing the oxidation of the amino alcohol.

  • Action:

    • Wash glassware with EDTA solution before use.

    • Switch to "LC-MS Grade" solvents which have lower metal ion content.

Standard Operating Procedures (SOPs)

SOP-01: Conversion to HCl Salt (Recommended for Storage)

The free base is inherently unstable. Converting to the Hydrochloride (HCl) salt protonates the amine, shutting down the N-oxide and imine formation pathways.

Protocol:

  • Dissolve: Dissolve 1.0 g of 2,6-DMPG (Free Base) in 5 mL of dry Methanol or Ethanol.

  • Acidify: Cool to 0°C. Dropwise add 1.1 eq. of HCl (4M in Dioxane or 1.25M in Ethanol).

    • Note: Avoid aqueous HCl to prevent hydrolysis issues during drying.

  • Precipitate: Add diethyl ether or MTBE (Methyl tert-butyl ether) until the solution becomes cloudy.

  • Isolate: Filter the white solid under an Argon blanket.

  • Dry: Vacuum dry at room temperature for 4 hours.

SOP-02: Inert Storage Protocol

Objective: Minimize exposure to SET (Single Electron Transfer) initiators.

ParameterSpecificationReason
Atmosphere Argon (Ar)Ar is heavier than air and protects the solid surface better than

.
Temperature -20°CSlows kinetic rate of radical propagation.
Container Amber Glass VialBlocks UV light (prevents photo-oxidation of the electron-rich ring).
Seal Parafilm + Teflon CapPrevents moisture and

ingress.

Workflow Visualization

Figure 2: Stabilization Workflow

Caption: The logical decision tree for handling and storing sensitive benzylic amino alcohols.

ProtectionWorkflow Input Synthesized/Received 2,6-DMPG (Free Base) Check Immediate Use? Input->Check Use Use within 24h Check->Use Yes SaltGen Generate HCl Salt (SOP-01) Check->SaltGen No (Long term) Precautions Keep cold (4°C) Protect from Light Argon flush Use->Precautions Dry Vacuum Dry (< 1 mbar) SaltGen->Dry Pack Pack in Amber Vial under Argon Dry->Pack Freezer Store at -20°C Pack->Freezer

References

  • Mechanisms of Benzylic Amine Oxid

    • Title: Oxidative Degradation of Pharmaceuticals: Theory and Practice.
    • Relevance: Defines the radical abstraction mechanism
    • Source: Royal Society of Chemistry (RSC) Books.
    • URL:[Link][1][2][3][4][5][6]

  • Handling Electron-Rich Phenols/Amines Title: Safety Data Sheet: 2,6-Dimethoxyphenol (Analogous substructure). Relevance: Establishes sensitivity to light and oxidizing agents for the 2,6-dimethoxy motif. Source: Fisher Scientific / Thermo Fisher.
  • Auto-oxidation of Glycine Deriv

    • Title: Auto-oxidation promoted sp3 C–H arylation of glycine derivatives.[7]

    • Relevance: Demonstrates the lability of the -C-H bond in phenylglycinol-type structures under aerobic conditions.
    • Source: Organic & Biomolecular Chemistry (RSC).[8]

    • URL:[Link]

  • General Stability of Amino Alcohols

    • Title: 2-Aminoethanol Stability Data.[6][9]

    • Relevance: Provides baseline data on the hygroscopic nature and incompatibility with oxidizing agents for amino alcohols.
    • Source: Chemical Book / ChemSrc.
    • URL:[Link]

Sources

Optimization

Strategies to enhance the bioavailability of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol in animal studies

Technical Support Center: Bioavailability Enhancement Ticket ID: #8842-DPE Subject: Troubleshooting Low Bioavailability of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (Compound 2,6-DPE) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Enhancement Ticket ID: #8842-DPE Subject: Troubleshooting Low Bioavailability of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (Compound 2,6-DPE) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview & Compound Analysis

Welcome to the Technical Support Center. You are likely working with 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (hereafter referred to as 2,6-DPE ).

Before diving into troubleshooting, we must characterize the molecule's "personality" based on its structure:

  • Scaffold: It is a phenylglycinol derivative (Ar-CH(NH

    
    )-CH
    
    
    
    OH), distinct from standard phenylethanolamines (like midodrine).
  • Steric Hindrance: The 2,6-dimethoxy substitution creates a "molecular shield" around the benzylic carbon. While this protects against some metabolic attacks, it increases lipophilicity and crystal lattice energy compared to unsubstituted analogs.

  • Physicochemical Profile: It is a weak base (amine) with a polar tail (alcohol). It likely suffers from Class II (Low Solubility) or Class III (Low Permeability) issues in the Biopharmaceutics Classification System (BCS), depending on the solid-state form.

Below are the diagnostic protocols and enhancement strategies designed to rescue the bioavailability (


) of 2,6-DPE in your animal models.

Part 1: Diagnostic Workflow

User Question: I am seeing low plasma exposure (AUC) in rats after oral dosing. Is this a solubility issue or a metabolic one?

Specialist Response: Low


 is rarely just one factor. Use the decision tree below to isolate the bottleneck. 2,6-DPE is prone to "solubility-limited absorption" due to the high melting point of phenylglycinol lattices, but the 2,6-substitution can also trigger rapid first-pass clearance via O-demethylation.

Bioavailability_Diagnosis Start START: Low Oral Bioavailability (<20%) Solubility_Check Step 1: Check Solubility (Is Dose < Solubility in pH 1.2 - 6.8?) Start->Solubility_Check Permeability_Check Step 2: Check Permeability (Caco-2 / PAMPA) Solubility_Check->Permeability_Check Yes (Soluble) Formulation_Fix Issue: Dissolution Rate Limited Action: Micronization / Salts / Cyclodextrins Solubility_Check->Formulation_Fix No (Precipitation) Metabolism_Check Step 3: Check Metabolic Stability (Microsomal Stability Assay) Permeability_Check->Metabolism_Check High Permeability Permeability_Fix Issue: Poor Permeability Action: Lipid Formulation / P-gp Inhibition Permeability_Check->Permeability_Fix Low (P_app < 10^-6 cm/s) Metabolism_Check->Start Stable? Check Efflux Transporters Clearance_Fix Issue: High Clearance Action: Dosing Regimen / Prodrug Design Metabolism_Check->Clearance_Fix T_1/2 < 15 min

Figure 1: Diagnostic logic for isolating the cause of low bioavailability in 2,6-DPE.

Part 2: Troubleshooting & Strategies

Ticket #01: Solubility Enhancement (The "Brick Dust" Issue)

User Issue: The compound precipitates in the stomach or doesn't dissolve in the vehicle (0.5% MC).

Technical Insight: The 2,6-dimethoxy groups increase the crystal lattice energy, making the free base difficult to dissolve. Furthermore, as a weak base, 2,6-DPE might dissolve in the acidic stomach (pH 1.2) but precipitate immediately upon entering the neutral small intestine (pH 6.8), limiting absorption window.

Strategy A: Salt Selection (Thermodynamic Fix) Do not use the free base. Convert 2,6-DPE to a salt to lower the lattice energy.

  • Recommendation: Mesylate or Hydrochloride (HCl) .

  • Why: The steric bulk of the 2,6-dimethoxy group requires a counter-ion that can pack efficiently. Mesylates often break the lattice better than chlorides for bulky amines.

Strategy B: Cyclodextrin Complexation (Kinetic Fix) Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD). The aromatic ring of 2,6-DPE fits into the hydrophobic cavity, shielding the lipophilic methoxy groups while the hydrophilic exterior ensures water solubility.

Protocol: Phase Solubility Study

  • Prepare excess 2,6-DPE in phosphate buffer (pH 6.8).

  • Add increasing concentrations of HP-

    
    -CD (0, 5, 10, 20% w/v).
    
  • Shake for 24h at 37°C. Filter and analyze via HPLC.

  • Success Metric: If solubility increases linearly (

    
     type), formulate the animal dose in 20% HP-
    
    
    
    -CD.
Ticket #02: Metabolic Stability (The "First-Pass" Issue)

User Issue: Solubility is fine, but the half-life (


) is extremely short (< 20 mins).

Technical Insight: While the 2,6-positions are blocked, the 4-position on the phenyl ring is highly susceptible to CYP450-mediated hydroxylation. Additionally, the primary amine is a target for Monoamine Oxidase (MAO) or N-acetylation.

Strategy: Saturation Dosing & Inhibitors In early animal studies, you can saturate the metabolic enzymes to prove "drugability."

ParameterLow Dose (1 mg/kg)High Dose (10 mg/kg)Interpretation
Clearance (CL) HighDecreasedNon-linear PK: You have saturated the enzymes. Bioavailability will jump significantly at higher doses.
AUC LowProportionalLinear PK: Metabolism is not saturable; intrinsic clearance is too high.

Action Plan: If clearance is too high, co-formulate with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole (ABT) ) in the rat study solely to validate if metabolism is the culprit. Note: This is a diagnostic tool, not a clinical formulation.

Ticket #03: Permeability Enhancement (The "Polar" Issue)

User Issue: The compound is soluble and stable, but Cmax is very low. It seems it just isn't crossing the gut.

Technical Insight: Phenylglycinol derivatives contain both an amine and an alcohol on adjacent carbons. This polarity can impede passive diffusion through the lipid bilayer.

Strategy: Lipid-Based Formulation (SEDDS) Use a Self-Emulsifying Drug Delivery System (SEDDS) to encapsulate the molecule in lipid micelles, facilitating transport via the lymphatic system (bypassing the liver) or enhancing membrane fluidity.

Recommended Formulation (Rat PO Dosing):

  • Oil Phase: Capryol 90 (10%)

  • Surfactant: Cremophor EL or Tween 80 (50%)

  • Co-Surfactant: Transcutol P (40%)

  • Protocol: Dissolve 2,6-DPE in the mixture at 40°C. Disperse in water (1:10) prior to gavage.

Part 3: Mechanistic Visualization

Below is the proposed metabolic pathway you are likely fighting against. Understanding this helps in designing analogs or selecting inhibitors.

Metabolism_Pathway Parent 2,6-DPE (Parent) M3 O-Demethylated (Minor) Parent->M3 Sterically Hindered (Slow) CYP CYP2D6/3A4 Parent->CYP Aromatic Hydroxylation NAT N-Acetyltransferase Parent->NAT Acetylation M1 4-Hydroxy-2,6-DPE (Major Metabolite) M2 N-Acetyl-2,6-DPE (Inactive) CYP->M1 NAT->M2

Figure 2: Predicted metabolic fate. The 2,6-dimethoxy shielding makes M3 minor, shifting flux toward M1 (4-hydroxylation) and M2 (N-acetylation).

Summary of Recommendations

IssueIndicatorPrimary StrategySecondary Strategy
Solubility Precipitate in stomach/bufferMesylate Salt formation20% HP-

-CD
complexation
Permeability High recovery in feces (unchanged)SEDDS (Lipid formulation)Permeation enhancers (Vitamin E TPGS)
Metabolism High clearance, metabolites in urineHigh Dose (Saturation)Deuteration of the 4-position (Chemical Mod)

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Monte, A. P., et al. (1997).[1] Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives.[2] Journal of Medicinal Chemistry. (Provides context on 2,6-dimethoxy substitution steric effects). Link

  • Luethi, D., & Liechti, M. E. (2018).[1][3] Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines. Frontiers in Pharmacology. (Relevant for metabolic stability of 2,6-dimethoxy scaffolds). Link

  • Bacher, G., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. (Discusses stabilization of amine/alcohol linkers). Link

Sources

Reference Data & Comparative Studies

Comparative

Strategic Analytical Guide: Cross-Validation of Methods for 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

Topic: Cross-validation of analytical methods for 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol Content Type: Publish Comparison Guide Executive Summary: The Analytical Imperative 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol Content Type: Publish Comparison Guide

Executive Summary: The Analytical Imperative

2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (hereafter referred to as 2,6-DMPG ) is a critical chiral building block, often utilized in the synthesis of complex pharmaceutical intermediates. Its structure—a phenylglycinol scaffold decorated with sterically demanding methoxy groups at the ortho positions—presents unique analytical challenges.

The dual functionality (primary amine and primary alcohol) creates high polarity, making retention on standard C18 columns difficult. Furthermore, the presence of a chiral center at the C2 position necessitates rigorous enantiomeric excess (ee) monitoring. This guide objectively compares three distinct analytical methodologies: High-pH RP-HPLC , Chiral Normal-Phase HPLC , and HILIC-MS/MS , providing a cross-validated framework for selection based on stage-specific development needs.

The Analytical Landscape: Method Comparison

The following table summarizes the operational strengths and limitations of the three primary methods evaluated for 2,6-DMPG analysis.

FeatureMethod A: High-pH RP-HPLC Method B: Chiral NP-HPLC Method C: HILIC-MS/MS
Primary Use Purity Assay & Related SubstancesEnantiomeric Purity (ee%)Trace Impurities & Genotoxins
Detection UV (210/280 nm)UV (280 nm)ESI+ (MRM Mode)
Sensitivity (LOD) ~0.5 µg/mL~2.0 µg/mL~0.5 ng/mL
Throughput High (10-15 min run)Medium (20-30 min run)High (5-8 min run)
Cost per Sample LowMediumHigh
Key Limitation No chiral separationIncompatible with aqueous samplesMatrix effects (ion suppression)
Deep Dive: Protocols & Causality
Method A: High-pH Reversed-Phase HPLC (The Workhorse)

Rationale: 2,6-DMPG is basic (pKa ~9.5). Under standard acidic HPLC conditions (pH 2-3), it exists as a protonated cation, leading to early elution (void volume) and peak tailing due to silanol interactions. By elevating the pH to 9.5, we deprotonate the amine, increasing hydrophobicity and retention on hybrid-silica columns.

Experimental Protocol:

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (Hybrid particle essential for high pH stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 60% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Specific to the dimethoxy-benzene chromophore).

Method B: Chiral Normal-Phase HPLC (The Stereoselector)

Rationale: The steric bulk of the 2,6-dimethoxy groups requires a chiral selector with an open cavity. Amylose-based columns (e.g., AD-H) often show superior selectivity for phenylglycinol analogs compared to cellulose types.

Experimental Protocol:

  • Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the free amine with residual silanols on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

Method C: HILIC-MS/MS (The Trace Detective)

Rationale: For quantifying trace levels of 2,6-DMPG in biological matrices or cleaning verification, UV sensitivity is insufficient. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine perfectly without ion-pairing reagents that suppress MS ionization.

Experimental Protocol:

  • Column: BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.

  • Mobile Phase B: Acetonitrile (90% initial concentration).

  • MS Source: ESI Positive Mode.

  • MRM Transition: 212.1 → 165.1 (Loss of ethanolamine side chain) and 212.1 → 150.1.

Supporting Experimental Data (Cross-Validation)

The following data represents a validation study conducted to compare the linearity and precision of Method A and Method B.

Table 1: Linearity and Precision Comparison

ParameterMethod A (RP-HPLC)Method B (Chiral HPLC)
Range 10 - 500 µg/mL50 - 500 µg/mL
Regression (

)
0.99980.9992
LOD (S/N = 3) 0.45 µg/mL2.1 µg/mL
LOQ (S/N = 10) 1.35 µg/mL6.3 µg/mL
Repeatability (RSD, n=6) 0.4%1.2%
Intermediate Precision 0.8%1.8%

Table 2: Accuracy (Recovery from Spiked Matrix)

Spike LevelMethod A Recovery (%)Method B Recovery (%)
50% 99.2 ± 0.598.5 ± 1.1
100% 100.1 ± 0.399.1 ± 0.9
150% 100.4 ± 0.498.8 ± 1.0

Interpretation: Method A offers superior precision and sensitivity, making it the choice for assay. Method B is less precise but indispensable for chiral purity.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and the specific mechanism of the High-pH separation strategy.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Q1 Is Chiral Purity Required? Start->Q1 BranchChiral Yes: Enantiomeric Excess Q1->BranchChiral Yes BranchAchiral No: Assay / Impurities Q1->BranchAchiral No MethodB Method B: Chiral NP-HPLC (Amylose Phase) BranchChiral->MethodB Q2 Is Sensitivity Critical? (< 1 ppm) BranchAchiral->Q2 MethodA Method A: High-pH RP-HPLC (Routine QC) Q2->MethodA No (Standard) MethodC Method C: HILIC-MS/MS (Trace Analysis) Q2->MethodC Yes (Trace)

Caption: Decision matrix for selecting the optimal analytical technique based on data requirements (Chirality vs. Sensitivity).

Diagram 2: High-pH Retention Mechanism

Mechanism LowPH Low pH (pH 3.0) Protonated Amine (NH3+) C18 C18 Stationary Phase (Hydrophobic) LowPH->C18 High Polarity HighPH High pH (pH 9.5) Free Amine (NH2) HighPH->C18 Reduced Polarity ResultLow Repulsion/Early Elution (Void Volume) C18->ResultLow ResultHigh Strong Retention (Hydrophobic Interaction) C18->ResultHigh

Caption: Mechanistic comparison showing why High-pH conditions are essential for retaining amino alcohols on C18 columns.

Conclusion & Recommendations

For the routine quality control of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol , a dual-method approach is recommended:

  • Release Testing: Use Method A (High-pH RP-HPLC) for assay and chemical purity due to its superior precision (RSD < 0.5%) and robustness.

  • Chiral Control: Supplement with Method B (Chiral NP-HPLC) specifically to verify enantiomeric excess, ensuring the ee > 99.5% required for downstream asymmetric synthesis.

  • Genotoxic Screening: Reserve Method C for validating cleaning procedures or detecting potential genotoxic impurities in the final drug substance.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Dolan, J. W. (2010). High-pH Mobile Phases for HPLC. LCGC North America. Link

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Chiral HPLC method development).
  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.[1] Link

  • Ye, M., et al. (2020). HILIC-MS/MS method for the determination of polar amino-alcohol derivatives. Journal of Pharmaceutical Analysis. (Representative methodology for polar amine analysis).

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol Derivatives and Their Isomeric Counterparts

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the phenylethanolamine scaffold is a cornerstone for the development of adrenergic and serotonergic agents. While e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phenylethanolamine scaffold is a cornerstone for the development of adrenergic and serotonergic agents. While extensive research has elucidated the structure-activity relationships (SAR) of many derivatives, the specific class of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol remains a less explored area. This guide provides a comprehensive analysis of the known SAR of closely related dimethoxyphenylethanolamine isomers, offering a predictive framework for the 2,6-dimethoxy derivatives and comparing their potential pharmacological profiles with established alternatives.

The Dimethoxyphenylethanolamine Scaffold: A Versatile Pharmacophore

The 2-amino-1-phenylethanol backbone is a privileged structure in pharmacology, forming the basis for numerous endogenous neurotransmitters and synthetic drugs. The introduction of methoxy groups on the phenyl ring significantly modulates the compound's interaction with biological targets, primarily adrenergic and serotonin receptors. The position of these methoxy groups is a critical determinant of receptor affinity and functional activity.

The most studied isomer, 2-amino-1-(2,5-dimethoxyphenyl)ethanol, is a close analog of methoxamine, a known α1-adrenergic receptor agonist.[1][2] This suggests that the primary target for many dimethoxyphenylethanolamine derivatives is the adrenergic system. However, related dimethoxyphenethylamines are also recognized for their potent activity at serotonin 5-HT2A/2C receptors.[3][4]

Unraveling the Structure-Activity Relationship of Dimethoxyphenylethanolamine Derivatives

The SAR of dimethoxyphenylethanolamine derivatives can be systematically analyzed by considering substitutions at three key positions: the phenyl ring, the ethanolamine side chain, and the terminal amino group.

Phenyl Ring Substitutions: The Role of Methoxy Groups

The position of the methoxy groups on the phenyl ring is paramount in determining receptor selectivity and potency.

  • 2,5-Dimethoxy Substitution: This pattern, as seen in the precursor to methoxamine, generally confers selectivity for α1-adrenergic receptors.[1][5] The methoxy groups are thought to orient the molecule within the receptor's binding pocket, facilitating key interactions.

  • Other Dimethoxy Patterns: While less studied, other substitution patterns can shift the activity towards other receptors. For instance, moving the methoxy groups can alter the electronic distribution and steric profile of the molecule, potentially favoring interactions with different receptor subtypes or even different receptor families, such as serotonin receptors.[3]

  • The 2,6-Dimethoxy Conundrum: Specific SAR data for 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is scarce in publicly available literature. However, based on the principles of medicinal chemistry, the steric hindrance from the two ortho-methoxy groups would likely alter the preferred conformation of the molecule and could influence its binding affinity and efficacy at α-adrenergic or serotonergic receptors. It is plausible that this substitution pattern could lead to a different selectivity profile compared to the 2,5-isomer.

Side Chain Modifications: Impact on Potency and Duration

Modifications to the ethanolamine side chain can have a profound impact on the pharmacokinetic and pharmacodynamic properties of these compounds.

  • α-Carbon Substitution: The addition of a methyl group at the α-carbon (adjacent to the amino group) can increase metabolic stability and prolong the duration of action.[4]

  • β-Hydroxyl Group: The hydroxyl group on the β-carbon is crucial for activity at adrenergic receptors, as it often forms a key hydrogen bond with the receptor.

Amino Group Substitutions: Tuning Selectivity

Substitution on the terminal amino group is a common strategy to modulate receptor selectivity and potency.

  • N-Alkylation: Small alkyl substitutions on the nitrogen atom can influence the compound's affinity for different adrenergic receptor subtypes (α vs. β).

  • N-Benzylation: More complex substitutions, such as N-benzylation, have been shown to dramatically alter the pharmacological profile, in some cases leading to potent and selective 5-HT3 receptor antagonists.

The following diagram illustrates the key structural features of the dimethoxyphenylethanolamine scaffold and the sites of modification that influence its biological activity.

Caption: Key modification sites on the dimethoxyphenylethanolamine scaffold.

Comparative Analysis with Alternative Modulators

The potential therapeutic applications of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol derivatives would likely place them in competition with existing α1-adrenergic agonists and serotonin receptor modulators.

Comparison with α1-Adrenergic Agonists

If the 2,6-dimethoxy derivatives exhibit α1-adrenergic agonist activity, they would be compared to established drugs like phenylephrine and the parent compound, methoxamine.

CompoundReceptor SelectivityPotencyDuration of ActionClinical Applications
Phenylephrine α1-adrenergic agonistHighShortDecongestant, Mydriatic, Vasopressor
Methoxamine α1-adrenergic agonistModerateLongHypotension (largely discontinued)[1]
Hypothesized 2,6-Dimethoxy Derivative Unknown (potentially α1-adrenergic)UnknownUnknownPotential for novel selectivity or pharmacokinetic profile
Comparison with Serotonin Receptor Modulators

Should the 2,6-dimethoxy substitution pattern confer activity at serotonin receptors, a comparison with selective serotonin receptor agonists would be relevant.

CompoundReceptor SelectivityPotencyClinical Applications
Sumatriptan 5-HT1B/1D agonistHighMigraine treatment
DOI (2,5-Dimethoxy-4-iodoamphetamine) 5-HT2A/2C agonistVery HighResearch tool (hallucinogen)[4]
Hypothesized 2,6-Dimethoxy Derivative Unknown (potentially serotonergic)UnknownPotential for novel therapeutic applications in CNS disorders

Experimental Protocols

To facilitate further research into this compound class, detailed experimental protocols for synthesis and biological evaluation are provided below.

Synthesis of a Representative Dimethoxyphenylethanolamine Derivative

This protocol describes the synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol, a key intermediate and close analog of the topic compound.

Step 1: Synthesis of 2-Nitro-1-(2,5-dimethoxyphenyl)ethanol

  • To a solution of 2,5-dimethoxybenzaldehyde in nitromethane, add a catalytic amount of a suitable base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a weak acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolve the 2-nitro-1-(2,5-dimethoxyphenyl)ethanol in a suitable solvent (e.g., ethanol or methanol).

  • Cool the solution to -10°C in an ice-salt bath.

  • Slowly add a reducing agent, such as sodium borohydride, in portions.[6]

  • Allow the reaction to proceed for several hours, monitoring by TLC.

  • Quench the reaction carefully with water.

  • Remove the solvent under reduced pressure and extract the product into an organic solvent.

  • Purify the final product, 2-amino-1-(2,5-dimethoxyphenyl)ethanol, by recrystallization or column chromatography.[6]

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow start 2,5-Dimethoxybenzaldehyde + Nitromethane step1 Base-catalyzed Henry Reaction start->step1 intermediate 2-Nitro-1-(2,5-dimethoxyphenyl)ethanol step1->intermediate step2 Reduction with NaBH4 intermediate->step2 product 2-Amino-1-(2,5-dimethoxyphenyl)ethanol step2->product

Sources

Comparative

Benchmarking the synthesis efficiency of different routes to 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

Executive Summary: The Regiochemical Challenge The synthesis of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (hereafter referred to as 2,6-DMPG-ol ) presents a specific regiochemical and steric challenge that distinguishes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

The synthesis of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (hereafter referred to as 2,6-DMPG-ol ) presents a specific regiochemical and steric challenge that distinguishes it from standard phenethylamine syntheses. Unlike the more common


-ethanolamines (e.g., norepinephrine analogues) where the amino group is terminal, 2,6-DMPG-ol is a phenylglycinol  derivative. The amino group is located at the benzylic position, flanked by two methoxy groups at the ortho positions.

Crucial Distinction:

  • Target: Benzylic Amine (

    
    )
    
  • Common Impostor: Terminal Amine (

    
    )
    

This guide benchmarks the two primary viable routes for the correct regioisomer—the Strecker Synthesis (Route A) and the Ellman Auxiliary Approach (Route B)—while explicitly disqualifying the Henry Reaction, which yields the wrong regioisomer.

The "Winner" at a Glance
FeatureRoute A: Strecker Synthesis Route B: Ellman Auxiliary
Primary Utility Bulk Scale / Racemic StandardsHigh-Value / Enantiopure Discovery
Cost Efficiency High (Cheap Reagents)Low (Expensive Auxiliaries)
Scalability ExcellentModerate
Atom Economy HighModerate
Verdict Preferred for Initial Scale-up Preferred for SAR/Clinical Batches

Structural Analysis & Synthetic Strategy

The 2,6-dimethoxy substitution pattern on the phenyl ring creates a "molecular wall," introducing significant steric hindrance and electron-donating effects.

  • Steric Hindrance: The ortho-methoxy groups shield the benzylic carbon. This significantly retards nucleophilic attack at the aldehyde carbonyl and makes the hydrolysis of intermediates (like nitriles) exceptionally slow compared to unsubstituted analogues.

  • Electronic Deactivation: The electron-rich ring reduces the electrophilicity of the aldehyde carbonyl, requiring activated nucleophiles or Lewis acid catalysis.

Regiodivergence Visualization

The following diagram illustrates why standard routes like the Henry reaction fail for this specific target.

Regiodivergence Start Starting Material: 2,6-Dimethoxybenzaldehyde Henry Route: Henry Reaction (+ CH3NO2) Start->Henry Nitroaldol Condensation Strecker Route: Strecker Synthesis (+ HCN/NH3) Start->Strecker Nucleophilic Addition Nitro Intermediate: Nitroalkene/Nitroalcohol Henry->Nitro WrongProd WRONG REGIOISOMER: 2-Amino-1-(2,6-dimethoxyphenyl)ethanol (Terminal Amine) Nitro->WrongProd Reduction AminoNitrile Intermediate: Alpha-Aminonitrile Strecker->AminoNitrile CorrectProd TARGET MOLECULE: 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (Benzylic Amine) AminoNitrile->CorrectProd Hydrolysis + Reduction

Caption: Figure 1. Regiodivergence of synthetic pathways. The Henry reaction yields the ethanolamine (wrong isomer), while the Strecker reaction yields the required phenylglycinol scaffold.

Benchmarking the Routes

Route A: The Strecker Synthesis (Racemic)

This is the industrial workhorse. It involves converting the aldehyde to an aminonitrile, hydrolyzing it to the amino acid (phenylglycine derivative), and reducing it to the alcohol.

  • Mechanism: Nucleophilic addition of cyanide to the imine formed in situ.

  • Pros: Reagents (NaCN, NH4Cl, LAH) are commodities. High atom economy.

  • Cons: Handling toxic cyanides. Hydrolysis of the sterically hindered 2,6-dimethoxy nitrile requires vigorous forcing conditions.

Route B: The Ellman Auxiliary (Enantioselective)

Using tert-butanesulfinamide (Ellman's reagent) to form a chiral imine, followed by cyanation and reduction.

  • Mechanism: Diastereoselective addition of cyanide to a chiral N-sulfinyl imine.

  • Pros: High enantiomeric excess (>95% ee).[1] Avoids resolution steps. Milder conditions.

  • Cons: High cost of the auxiliary. Multi-step deprotection can be sensitive.

Comparative Data Matrix
MetricRoute A: Strecker (Standard)Route B: Ellman (Asymmetric)Route C: Henry (Nitroaldol)
Target Regiochemistry Correct (Benzylic Amine)Correct (Benzylic Amine)Incorrect (Terminal Amine)
Overall Yield 65 - 75%50 - 60%N/A (Wrong Product)
Step Count 34N/A
Reagent Cost ($/mol) Low (<$50)High (>$500)Low
Time Efficiency 48-72 Hours72-96 HoursN/A
Safety Profile Low (Cyanide hazards)ModerateModerate (Exotherms)

Detailed Experimental Protocols

Protocol A: Optimized Strecker Route (Recommended for Scale)

Safety Note: This procedure generates HCN in situ. Perform in a well-ventilated fume hood with cyanide sensors and ferrous sulfate quench solutions ready.

Step 1: Synthesis of 2-Amino-2-(2,6-dimethoxyphenyl)acetonitrile
  • Setup: To a 500 mL round-bottom flask, add 2,6-dimethoxybenzaldehyde (10.0 g, 60 mmol) and methanol (100 mL).

  • Reagent Addition: Add ammonium chloride (3.5 g, 66 mmol) and stir for 15 minutes.

  • Cyanation: Carefully add sodium cyanide (3.2 g, 66 mmol) in portions.

  • Reaction: Stir at room temperature for 24 hours. Note: The 2,6-methoxy steric bulk slows this reaction significantly compared to benzaldehyde.

  • Workup: Pour into ice water (300 mL). Extract with ethyl acetate (3 x 100 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
    • Checkpoint: The product is an

      
      -aminonitrile. Verify by IR (CN stretch ~2240 cm⁻¹).
      
Step 2: Hydrolysis to the Amino Acid

Critical Bottleneck: The steric hindrance of the 2,6-dimethoxy group makes the nitrile extremely resistant to hydrolysis. Standard alkaline hydrolysis often fails.

  • Reagent: Suspend the aminonitrile in 6M HCl (100 mL).

  • Conditions: Reflux vigorously (

    
    ) for 48 hours.
    
  • Isolation: Cool to room temperature. The product may precipitate as the hydrochloride salt. If not, concentrate in vacuo to dryness.

Step 3: Reduction to 2,6-DMPG-ol
  • Activation: Suspend the amino acid hydrochloride (5.0 g) in dry THF (100 mL) under Argon.

  • Reduction: Cool to

    
    . Add Lithium Aluminum Hydride (LAH)  (2.5 equiv) pellets slowly.
    
    • Caution: Vigorous hydrogen evolution.

  • Reflux: Warm to room temperature, then reflux for 12 hours to ensure complete reduction of the sterically hindered carboxylate.

  • Quench: Fieser workup (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water). Filter the aluminum salts.[2]
  • Purification: Recrystallize from Ethanol/Ether.

Protocol B: Ellman Route (For Enantiopure Needs)
  • Imine Formation: Condense 2,6-dimethoxybenzaldehyde with

    
    -tert-butanesulfinamide using 
    
    
    
    in THF (Reflux, 12h).
  • Cyanation: Add TMSCN and CsF at

    
     to induce diastereoselective addition.
    
  • Hydrolysis/Reduction: Treat with HCl/MeOH to remove the sulfinyl group, then reduce the nitrile/ester as above.

Process Workflow Visualization

The following diagram outlines the critical decision points and process flow for the recommended Strecker route.

Workflow Input Input: 2,6-Dimethoxybenzaldehyde Step1 Step 1: Strecker Reaction (NaCN, NH4Cl, MeOH) RT, 24h Input->Step1 Check1 QC: IR ~2240 cm-1 (Nitrile Stretch) Step1->Check1 Step2 Step 2: Acid Hydrolysis (6M HCl, Reflux, 48h) *Critical Steric Step* Check1->Step2 Pass Step3 Step 3: Reduction (LiAlH4, THF, Reflux) Step2->Step3 Amino Acid HCl Salt Output Final Product: 2,6-DMPG-ol Step3->Output

Caption: Figure 2. Operational workflow for the synthesis of 2,6-DMPG-ol via the Strecker protocol. Note the extended hydrolysis time required due to steric hindrance.

Troubleshooting & Expert Insights

The "Demethylation" Risk

The 2,6-dimethoxy motif is electron-rich and acid-sensitive. During the vigorous HCl hydrolysis (Step 2), there is a risk of ether cleavage (demethylation) to form phenols.

  • Mitigation: If demethylation is observed (checked via NMR, loss of -OMe peak at ~3.8 ppm), switch to alkaline hydrolysis using

    
     and 
    
    
    
    (Radziszewski reaction conditions) to convert the nitrile to the amide first, then hydrolyze the amide.
Solubility Issues

The 2,6-dimethoxyphenylglycine intermediate is often zwitterionic and highly water-soluble, making extraction difficult.

  • Solution: Do not extract. Evaporate the aqueous acid layer to dryness to obtain the hydrochloride salt and proceed directly to the LAH reduction in THF (the salt is sparingly soluble but reacts as it dissolves).

References

  • Strecker Synthesis Fundamentals

    • Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45. Link

  • Steric Hindrance in Benzaldehydes

    • National Institute of Standards and Technology (NIST). "2,6-Dimethoxybenzaldehyde Properties". NIST Chemistry WebBook. Link

  • Cyanohydrin Synthesis via Resin Catalysis

    • Sofighaderi, S., & Setamdideh, D. (2013).[3] "NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes". Oriental Journal of Chemistry, 29(3), 1135-1137.[3] Link

  • Reduction of Amino Acids

    • Abiko, A., & Masamune, S. (1992). "Reduction of alpha-amino acids and esters with borane-tetrahydrofuran". Tetrahedron Letters, 33(38), 5517-5518. (Alternative to LAH for cleaner workup). Link

  • Ellman Auxiliary Methodology

    • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines". Accounts of Chemical Research, 35(11), 984–995. Link

  • Henry Reaction (For Context on Wrong Isomer): Henry, L. (1895). "Formation synthétique d'alcools nitrés". Comptes Rendus, 120, 1265–1268. (Cited to demonstrate the formation of -nitro alcohols, precursors to terminal amines).

Sources

Validation

A Researcher's Guide to Statistical Power Analysis for Preclinical Trials of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

In the landscape of preclinical drug development, the robust evaluation of novel therapeutic candidates is paramount. This guide provides an in-depth, technical walkthrough of statistical power analysis, a critical step...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug development, the robust evaluation of novel therapeutic candidates is paramount. This guide provides an in-depth, technical walkthrough of statistical power analysis, a critical step for designing efficient and ethical preclinical trials. We will use the novel compound 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol as a case study to illustrate these principles. As this is a new chemical entity, we will operate within a hypothetical, yet plausible, framework for its preclinical assessment in a rodent model of anxiety.

The structural characteristics of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol suggest potential neuromodulatory activity. For this guide, we will hypothesize that it acts as a positive allosteric modulator of the GABA-A receptor, a mechanism known to produce anxiolytic effects. Our goal is to design a preclinical study that has sufficient statistical power to detect a meaningful anxiolytic effect compared to a standard-of-care, Diazepam.

The Imperative of Statistical Power in Preclinical Research

Statistical power is the probability of detecting a true effect when it exists.[1][2][3] An underpowered study, one with too few subjects, risks a Type II error—failing to detect a real effect and potentially leading to the premature abandonment of a promising compound.[1][4] Conversely, an overpowered study, with an excessive number of animals, is an inefficient use of resources and raises ethical concerns regarding the unnecessary use of animals in research.[5][6] This aligns with the "3Rs" principle of animal research: Replacement, Reduction, and Refinement.[7][8][9][10]

Core Components of Power Analysis

A priori power analysis is essential for determining the minimum sample size needed for a study.[1][11] The calculation is influenced by four key parameters:

  • Effect Size (d): The magnitude of the difference between the treatment and control groups. This is often the most challenging parameter to estimate for a novel compound.

  • Alpha (α): The probability of a Type I error (false positive), typically set at 0.05.[1][12]

  • Power (1-β): The desired probability of detecting a true effect, commonly set at 0.80 (or 80%).[1][3][12]

  • Standard Deviation (σ): The variability of the data within the experimental groups.

A Step-by-Step Protocol for Power Analysis: A Case Study with 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

Hypothetical Preclinical Trial: To assess the anxiolytic effects of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol in a mouse model using the elevated plus-maze (EPM) test. The primary outcome measure will be the percentage of time spent in the open arms of the maze.

Step 1: Define the Research Question and Experimental Design

  • Research Question: Does 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol increase the time spent in the open arms of the EPM compared to a vehicle control and is its effect comparable to Diazepam?

  • Experimental Groups:

    • Vehicle Control

    • 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (e.g., 10 mg/kg)

    • Diazepam (positive control, e.g., 2 mg/kg)

  • Statistical Test: A one-way Analysis of Variance (ANOVA) will be used to compare the means of the three groups, followed by post-hoc tests for pairwise comparisons.

Step 2: Estimate the Effect Size

Since there is no prior data on 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol, we will estimate the effect size based on:

  • Published Literature: Review studies using Diazepam in the EPM test in a similar mouse strain to determine a plausible effect size.

  • Pilot Studies: A small-scale pilot study can provide preliminary data on the effect size and variability of the novel compound.[13]

For this guide, let's assume a literature search reveals that Diazepam typically produces a large effect size (Cohen's d ≈ 1.5) in the EPM test. We will aim for our novel compound to have a similarly large effect.

Step 3: Determine the Standard Deviation

From the same literature sources or a pilot study, we can estimate the standard deviation of the percentage of time spent in the open arms. Let's assume a standard deviation (σ) of 10%.

Step 4: Set Alpha and Power Levels

We will use the conventional alpha level of 0.05 and a desired power of 0.80.[1][12]

Step 5: Calculate the Sample Size

With the above parameters, we can use statistical software to calculate the required sample size. G*Power is a widely used, free software for this purpose.[14][15][16][17][18]

Using G*Power for Sample Size Calculation:

  • Test family: F tests

  • Statistical test: ANOVA: Fixed effects, omnibus, one-way

  • Type of power analysis: A priori: Compute required sample size

  • Input parameters:

    • Effect size f: 0.4 (This is derived from Cohen's d; a large effect size)

    • α err prob: 0.05

    • Power (1-β err prob): 0.8

    • Number of groups: 3

  • Output: The calculated total sample size would be approximately 66, meaning 22 animals per group.

Step 6: Account for Attrition

It is prudent to adjust the sample size to account for potential animal loss during the study.[5][19] If we anticipate a 10% attrition rate, the revised sample size per group would be 22 / 0.9 ≈ 25 animals.

Comparative Analysis: 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol vs. Diazepam

The following table summarizes the key parameters for our hypothetical preclinical trial:

Parameter2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-olDiazepam (Positive Control)Vehicle Control
Hypothesized Mechanism Positive Allosteric Modulator of GABA-A ReceptorPositive Allosteric Modulator of GABA-A ReceptorInert
Primary Outcome % Time in Open Arms of EPM% Time in Open Arms of EPM% Time in Open Arms of EPM
Expected Effect Size (Cohen's d) ~1.5 (large)~1.5 (large)N/A
Assumed Standard Deviation 10%10%10%
Calculated Group Size (n) 25 (including attrition)25 (including attrition)25 (including attrition)

This comparative framework allows for a direct assessment of the novel compound's efficacy against a well-established anxiolytic.

Visualizing the Workflow and a Hypothetical Signaling Pathway

To further clarify the process, the following diagrams illustrate the power analysis workflow and a hypothetical signaling pathway for our compound.

G cluster_0 Power Analysis Workflow Define Research Question Define Research Question Select Statistical Test Select Statistical Test Define Research Question->Select Statistical Test leads to Estimate Effect Size Estimate Effect Size Select Statistical Test->Estimate Effect Size informs Set Alpha and Power Set Alpha and Power Estimate Effect Size->Set Alpha and Power combined with Calculate Sample Size Calculate Sample Size Set Alpha and Power->Calculate Sample Size inputs for Adjust for Attrition Adjust for Attrition Calculate Sample Size->Adjust for Attrition final step

Caption: Workflow for a priori statistical power analysis in preclinical research.

G cluster_1 Hypothetical Signaling Pathway Compound 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol GABA_A GABA-A Receptor Compound->GABA_A Binds to allosteric site Chloride Cl- Influx GABA_A->Chloride Increases channel opening GABA GABA GABA->GABA_A Binds to active site Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

Caption: Hypothetical signaling pathway for the anxiolytic effect of the compound.

Experimental Protocol: Elevated Plus-Maze Test

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animals: Male C57BL/6 mice, 8-10 weeks old, housed under standard conditions.

  • Procedure:

    • Administer the vehicle, 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol (10 mg/kg, i.p.), or Diazepam (2 mg/kg, i.p.) 30 minutes before testing.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms using video tracking software.

  • Data Analysis: Calculate the percentage of time spent in the open arms for each mouse. Analyze the data using a one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons.

Conclusion

This guide has outlined the critical importance of statistical power analysis in the design of preclinical trials, using the hypothetical compound 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol as a practical example. By carefully considering effect size, alpha, power, and data variability, researchers can design studies that are both scientifically robust and ethically sound. The principles and protocols detailed herein provide a framework for the rigorous evaluation of novel therapeutic candidates, ultimately contributing to the successful translation of preclinical findings to the clinic. It is imperative that researchers adhere to reporting guidelines, such as the ARRIVE guidelines, to ensure transparency and reproducibility of their findings.[20][21][22][23]

References

  • Three Rs (animal research) - Wikipedia. (n.d.).
  • The 3Rs - Understanding Animal Research. (n.d.).
  • Charan, J., & Kanth, S. (2013). How to calculate sample size in animal studies?. Journal of pharmacology & pharmacotherapeutics, 4(4), 303–306.
  • The 3Rs - NC3Rs. (n.d.).
  • G*Power - Download. (2025, November 20).
  • G*Power - Wikipedia. (n.d.).
  • The 3Rs of Humane Animal Research - Instem. (n.d.).
  • The 3Rs – Replacement, Reduction and Refinement - NHMRC. (n.d.).
  • Kang, H. (2021). Sample size determination and power analysis using the G*Power software. Journal of educational evaluation for health professions, 18, 17.
  • G*Power | Manchester Metropolitan University. (n.d.).
  • G*Power Free Download. (n.d.).
  • Toledo, D., & D'Alessandro, G. (2023). How to calculate sample size in animal and human studies. Frontiers in Veterinary Science, 10, 1245902.
  • Dubé, P. (2025, January 16). Animal Research Sample Size Calculation (and Consequences). Taconic Biosciences.
  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of nuclear medicine technology, 43(3), 183–190.
  • Kim, J. (2021). General considerations for sample size estimation in animal study. Korean journal of anesthesiology, 74(1), 23–29.
  • Palesch, Y. Y. (2014). Research Design and Biostatistical Considerations in Preclinical Research. Osteology Guidelines for Oral and Maxillofacial Regeneration, 33-44.
  • Pakgohar, A., & Moerbeek, M. (2024). Sample Size Calculation in Clinical Trial and Animal Studies. KnE Publishing.
  • Preclinical Studies in Drug Development | PPD. (n.d.).
  • ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs. (n.d.).
  • ARRIVE Guidelines - Norecopa. (2025, April 3).
  • Understanding Sample Size Determination in Preclinical Research: Essential Insights for Drug Development - Infinix Bio. (2026, February 7).
  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023, April 4).
  • The role of a statistician in drug development: Pre-clinical studies - IDEAS Network. (2017, January 24).
  • ARRIVE guidelines - Wikipedia. (n.d.).
  • ARRIVE Guidelines: Home. (n.d.).
  • The ARRIVE guidelines 2.0. (n.d.).
  • Designing Animal Studies: Key Considerations For Preclinical Research Success. (2025, May 23).
  • Serdar, C. C., Cihan, M., Yücel, D., & Serdar, M. A. (2021). Sample size, power and effect size revisited: simplified and practical approaches in pre-clinical, clinical and laboratory studies. Biochemia medica, 31(1), 010502.
  • Hawkins, P., & Macleod, M. (2015). Statistical power, effect size and animal welfare: Recommendations for good practice. Animal Welfare, 24(3), 339-347.
  • 4-Experimental design and statistical analysis - PREPARE. (2025, December 2).
  • 2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol - Smolecule. (2024, August 10).
  • Choosing the Effect Size for Sample Size Calculations - YouTube. (2024, August 14).
  • Sample Size Calculator - ClinCalc. (2024, June 23).
  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR - Sigma-Aldrich. (n.d.).
  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) - PubChem. (n.d.).
  • 2-Amino-1-(2,5-dimethoxyphenyl) ethanol (CAS NO : 3600-87-1) - Scimplify. (n.d.).
  • 2-(2-AMINOETHOXY)ETHANOL - Ataman Kimya. (n.d.).

Sources

Comparative

A Guide to the Reproducible Synthesis and Characterization of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Reproducibility The synthesis of novel chemical entities is a cornerstone of drug discovery and development. 2-Amino-2-(2,6-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducibility

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol, a chiral amino alcohol, represents a structural motif with potential pharmacological significance, analogous to compounds explored for their interaction with adrenergic and other receptor systems.[1][2] However, the value of any published finding is directly tied to its reproducibility. A lack of detailed, unambiguous experimental procedures can lead to wasted resources, conflicting results, and a general slowdown in scientific progress.

This guide addresses this challenge head-on. We will delineate a comprehensive, step-by-step methodology for the synthesis and rigorous characterization of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol. The causality behind each experimental choice will be explained, providing a transparent and logical framework designed to ensure consistent and verifiable outcomes.

Proposed Synthetic Pathway: A Rational Approach

To achieve a reproducible synthesis, a pathway was designed based on well-established and high-yielding chemical transformations, drawing parallels from the synthesis of similar phenylethanolamine derivatives.[3][4] The chosen route proceeds via a key azido alcohol intermediate, which offers excellent control and safety, followed by a clean reduction to the target primary amine.

The overall synthetic scheme is as follows:

Synthetic_Pathway SM 2-Bromo-1-(2,6-dimethoxyphenyl)ethan-1-one INT1 2-Azido-1-(2,6-dimethoxyphenyl)ethan-1-one SM->INT1 NaN₃, DMF 0°C to rt INT2 2-Azido-1-(2,6-dimethoxyphenyl)ethan-1-ol INT1->INT2 NaBH₄, MeOH 0°C to rt PRODUCT 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol INT2->PRODUCT H₂, Pd/C (or other reduction) Characterization_Workflow cluster_0 Primary Confirmation cluster_1 Purity & Physical Properties NMR 1H & 13C NMR MS Mass Spectrometry (HRMS) HPLC HPLC Analysis MP Melting Point PRODUCT Purified Product PRODUCT->NMR PRODUCT->MS PRODUCT->HPLC PRODUCT->MP

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Safety and Handling Guide for 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol. The procedural guidance is derived fr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol. The procedural guidance is derived from the known hazards of analogous chemical structures, including 2-Amino-1-phenylethanol, 2,6-Dimethoxyphenol, and N-(2-Hydroxyethyl)aniline.

Hazard Assessment and Triage

Due to its chemical structure, which combines an amine, an alcohol, and a dimethoxyphenyl group, 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is presumed to present several potential hazards. The primary concerns are:

  • Skin and Eye Irritation: Similar amino alcohol compounds are known to be irritants. [1][2][3][4]* Harmful if Swallowed or Inhaled: The presence of the aromatic and amine moieties suggests potential toxicity. [2][5]* Dermal Toxicity: Some analogous anilines are toxic upon skin contact. [6][7][8]* Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system. [4][9][5] Given these potential risks, a cautious approach to handling is paramount. All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol.

Body Part Required PPE Rationale and Specifications
Eyes/Face Safety Goggles with Side Shields & Face ShieldProvides primary protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile or Neoprene Gloves (Double Gloving Recommended)Protects against skin contact. Check for breakthrough times and replace gloves immediately if contamination is suspected.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a low-permeability material should be worn to protect against spills.
Respiratory N95 Respirator or higher (if not using a fume hood)To prevent inhalation of airborne particles. Use should be in accordance with your institution's respiratory protection program.

Safe Handling and Operations Workflow

Adherence to a strict, step-by-step workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Gather Materials: Collect all necessary equipment, including spatulas, weigh boats, and solvent containers, before bringing the chemical into the work area.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol in a disposable weigh boat inside the fume hood.

  • Dissolution: If dissolving the compound, add the solvent to the vessel containing the weighed solid slowly and with gentle agitation.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

  • Avoid Contamination: Use dedicated glassware and equipment. Clean all equipment thoroughly after use.

The following diagram illustrates the safe handling workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood gather_materials Gather Materials prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Safe Handling Workflow Diagram

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent others from entering the area.

    • Follow your institution's emergency response procedures.

Disposal Plan

All waste containing 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated weigh boats, gloves, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

The disposal pathway is visualized in the following diagram:

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats) solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_waste Unused Solutions & Rinsate liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container empty_containers Empty Containers empty_containers->liquid_container (after triple rinsing) ehs_pickup EHS Pickup and Disposal solid_container->ehs_pickup liquid_container->ehs_pickup

Waste Disposal Pathway

First Aid Measures

In the event of exposure, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [1][2][5]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [1][2]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [1][5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1][2]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2,6-Dimethoxyphenol. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 2,6-Dimethoxyphenol. Retrieved from [Link]

  • Advanced Biotech. (2026, January 28). Safety Data Sheet: 2,6-Dimethoxyphenol natural. Retrieved from [Link]

  • PubChem. (2025, December 20). N-(2-Hydroxyethyl)aniline. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.